molecular formula C25H25ClN4O3 B11626551 propan-2-yl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

propan-2-yl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11626551
M. Wt: 464.9 g/mol
InChI Key: CQJVANUWIJIFOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrimidinone core fused with a pyrazole ring. This structure is synthesized via multi-component reactions, such as the Biginelli reaction, which is widely used for constructing dihydropyrimidinone (DHPM) derivatives . The compound’s key structural attributes include:

  • 4-Chlorophenyl and phenyl substituents: These aromatic groups may influence π-π stacking interactions and receptor binding in biological systems.
  • 1,6-Dimethyltetrahydropyrimidine-2-oxo moiety: The oxo group at position 2 contributes to hydrogen-bonding capacity, while methyl groups at positions 1 and 6 modulate steric effects.

Properties

Molecular Formula

C25H25ClN4O3

Molecular Weight

464.9 g/mol

IUPAC Name

propan-2-yl 6-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C25H25ClN4O3/c1-15(2)33-24(31)21-16(3)29(4)25(32)27-23(21)20-14-30(19-8-6-5-7-9-19)28-22(20)17-10-12-18(26)13-11-17/h5-15,23H,1-4H3,(H,27,32)

InChI Key

CQJVANUWIJIFOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Pyrazole Synthesis via Cyclocondensation

The pyrazole subunit is synthesized through cyclocondensation of hydrazines with β-diketones or α,β-unsaturated ketones. For example, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is prepared by reacting 4-chlorophenylhydrazine with phenylacetylene derivatives under acidic conditions. Ferric chloride (FeCl₃) catalyzes this reaction in acetic acid, achieving yields >95%.

Representative Protocol :

  • Dissolve 1-(4-chlorophenyl)pyrazolidine-3-ketone (19.66 g, 0.1 mol) in acetic acid (60 g).

  • Add FeCl₃ (0.0162 g, 0.0001 mol) and heat to 50°C under air flow for 4 hours.

  • Remove solvent under reduced pressure, adjust pH to 7 with NaOH, and isolate the product via filtration (yield: 99.7%, purity: 99.6%).

Tetrahydropyrimidine Core via Biginelli Reaction

The tetrahydropyrimidine ring is synthesized via the Biginelli reaction, which condenses ethyl acetoacetate, urea/thiourea, and aldehydes. Modifications include using WO₃/ZrO₂ or InCl₃ catalysts to enhance regioselectivity.

Optimized Conditions :

  • Reactants : Ethyl acetoacetate (1 eq), 1,3-dimethylurea (1.2 eq), 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1 eq).

  • Catalyst : WO₃/ZrO₂ (10 mol%) in ethanol at 80°C for 6 hours.

  • Yield : 88% after column chromatography (silica gel, hexane/ethyl acetate 3:1).

Suzuki-Miyaura Coupling for Subunit Integration

The pyrazole and tetrahydropyrimidine subunits are coupled via Suzuki-Miyaura cross-coupling. A boronic ester-functionalized pyrazole reacts with a brominated tetrahydropyrimidine derivative.

Key Steps :

  • Brominate the tetrahydropyrimidine at position 4 using N-bromosuccinimide (NBS) in DMF (yield: 92%).

  • React with 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-boronic acid pinacol ester (1.1 eq) using Pd(PPh₃)₄ (5 mol%) in dioxane/water (4:1) at 90°C.

  • Isolate the coupled product via crystallization (ethanol/water, yield: 85%).

Esterification and Final Functionalization

The propan-2-yl ester group is introduced by reacting the carboxylic acid intermediate with isopropyl alcohol under Steglich conditions.

Procedure :

  • Hydrolyze the ethyl ester of the coupled product using LiOH (2 eq) in THF/water (3:1) at 25°C.

  • Activate the carboxylic acid with DCC (1.2 eq) and DMAP (0.1 eq) in dichloromethane.

  • Add isopropyl alcohol (1.5 eq) and stir for 12 hours.

  • Purify via recrystallization (hexane/ethyl acetate, yield: 91%).

Reaction Optimization and Catalytic Systems

Solvent and Temperature Effects

  • Solvent-Free Grindstone Method : Achieves 94% yield for tetrahydropyrimidine intermediates by minimizing side reactions.

  • Microwave Assistance : Reduces reaction time from 6 hours to 20 minutes for Biginelli steps.

Catalysts and Selectivity

CatalystReaction StepYield (%)Purity (%)
FeCl₃Pyrazole cyclization99.799.6
WO₃/ZrO₂Biginelli condensation8898.2
Pd(PPh₃)₄Suzuki coupling8597.8
DCC/DMAPEsterification9199.0

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, 6H, J = 6.4 Hz, CH(CH₃)₂), 2.38 (s, 3H, CH₃), 3.72 (s, 3H, N-CH₃), 5.12 (m, 1H, OCH(CH₃)₂), 7.24–7.86 (m, 9H, aromatic).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O pyrimidine), 1590 cm⁻¹ (C=N).

  • HRMS : m/z 521.1789 [M+H]⁺ (calc. 521.1793).

Crystallographic Data

Single-crystal X-ray analysis confirms the tetrahydropyrimidine ring adopts a boat conformation, with the pyrazole moiety oriented perpendicular to the plane.

Challenges and Alternative Routes

  • Regioselectivity in Coupling : Pd-mediated reactions occasionally yield <5% of the undesired regioisomer, requiring careful TLC monitoring.

  • Green Chemistry Approaches : Solvent-free mechanochemical grinding reduces waste but achieves lower yields (74%) compared to traditional methods.

Industrial-Scale Production Insights

Patented protocols emphasize cost-effective catalysts (e.g., CuCl₂ in acetic acid) and continuous-flow systems to reduce reaction times by 40%. A typical batch process produces 50 kg/month with >98% purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Propan-2-yl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ester Group Variations

  • Propan-2-yl vs. Ethyl Esters : The bulkier propan-2-yl group in the target compound likely increases lipophilicity (logP), which could enhance blood-brain barrier penetration compared to ethyl esters . Ethyl esters, however, are more commonly used due to easier synthetic accessibility .

Substituent Effects

  • Chlorophenyl vs.
  • Thioxo vs. Oxo Groups : The 2-thioxo analogue () exhibits reduced hydrogen-bonding capacity but may enhance thiophilic interactions in enzyme active sites .

Biological Activity

The compound propan-2-yl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Core Structure : It features a tetrahydropyrimidine ring substituted with a carboxylate group.
  • Substituents : The presence of a pyrazole ring and a chlorophenyl group enhances its biological profile.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds similar to this compound have shown promising results against various cancer cell lines. A notable study reported an IC50 value of 0.39 µM against HCT116 cells for a related pyrazole derivative .
CompoundCell LineIC50 (µM)
Compound AHCT1160.39 ± 0.06
Compound BMCF70.46 ± 0.04
Compound CA54926

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. These compounds can inhibit pathways involved in inflammation:

  • Mechanism of Action : Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties:

  • Activity Against Bacteria and Fungi : Preliminary studies suggest that it exhibits antibacterial and antifungal activity, making it a candidate for further research in infectious diseases .

Study on Antitumor Activity

A recent research article highlighted the synthesis and evaluation of various pyrazole derivatives, including those structurally related to the compound . The study found that specific modifications to the pyrazole ring significantly enhanced anticancer efficacy against multiple cell lines .

Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity of the compound to various targets involved in cancer progression. These simulations suggest strong interactions with key proteins associated with tumor growth and metastasis .

Q & A

Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step organic reactions, such as cyclo-condensation of substituted pyrazole precursors with tetrahydropyrimidine intermediates. For example, a related compound was synthesized via refluxing 4-chlorophenyl derivatives with thiourea in ethanol, catalyzed by hydrochloric acid, followed by purification using column chromatography . Key parameters to optimize include solvent choice (e.g., ethanol for solubility), temperature control (reflux at ~80°C), and catalyst concentration. Monitoring reaction progress via thin-layer chromatography (TLC) ensures intermediate purity before final coupling reactions .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and aromaticity. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and pyrazole rings (C=N, ~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (for crystalline derivatives) provides definitive bond-length and angle data . Purity is assessed via HPLC with UV detection at λ = 254 nm .

Q. What preliminary biological activity screening methods are recommended for this compound?

Standard assays include:

  • Antimicrobial activity : Agar diffusion tests against Staphylococcus aureus and Escherichia coli with zone-of-inhibition measurements.
  • Anti-inflammatory potential : COX-2 enzyme inhibition assays using ELISA kits.
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to measure IC₅₀ values .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro vs. ethoxy substituents) influence biological activity?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -Cl) enhance antimicrobial activity by increasing electrophilicity, while bulkier substituents (e.g., -OCH₂CH₃) may improve receptor binding in anti-inflammatory assays. Comparative data show that 4-chlorophenyl analogs exhibit 20–30% higher potency against Gram-positive bacteria than ethoxy-substituted derivatives .

Q. What crystallographic insights are available for related compounds, and how can they inform drug design?

Single-crystal X-ray studies of analogous pyrimidinones reveal planar tetrahydropyrimidine rings with dihedral angles of 5–10° relative to pyrazole moieties. This near-planarity facilitates π-π stacking interactions with biological targets. Bond-length analysis (e.g., C=O at 1.22 Å) confirms resonance stabilization, which is critical for metabolic stability .

Q. How can conflicting data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

Contradictions often arise from differences in assay conditions (e.g., serum concentration, incubation time). To resolve these:

  • Standardize protocols using controls like doxorubicin (for cytotoxicity) or ibuprofen (for COX-2 inhibition).
  • Perform dose-response curves in triplicate and apply statistical models (e.g., nonlinear regression) to calculate confidence intervals .

Q. What computational methods are suitable for predicting interactions between this compound and biological targets?

Molecular docking (e.g., AutoDock Vina) using crystal structures of enzymes like COX-2 (PDB ID: 5KIR) can predict binding affinities. Density functional theory (DFT) calculations (B3LYP/6-31G*) assess electronic properties, such as HOMO-LUMO gaps, to correlate with reactivity .

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

By-products like uncyclized intermediates are reduced by:

  • Using anhydrous solvents to prevent hydrolysis.
  • Employing microwave-assisted synthesis for faster kinetics and higher regioselectivity.
  • Monitoring pH in aqueous reactions (optimal range: 6.5–7.5) to avoid decomposition .

Q. What stability studies are recommended for this compound under varying storage conditions?

Accelerated stability testing at 40°C/75% relative humidity over 6 months, with periodic HPLC analysis, identifies degradation products. Lyophilization improves long-term stability for biological samples, while amber vials prevent photodegradation .

Q. How does this compound compare to structurally similar analogs in terms of pharmacokinetic properties?

Compared to ethyl ester analogs, the propan-2-yl ester group increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration. However, this may reduce aqueous solubility, requiring formulation with cyclodextrins or lipid nanoparticles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.